JNJ-42253432 - 1428327-35-8

JNJ-42253432

Catalog Number: EVT-270674
CAS Number: 1428327-35-8
Molecular Formula: C28H38N4O
Molecular Weight: 446.639
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-42253432 is a potent and selective central nervous system-penetrant P2X7 antagonist. JNJ-42253432 occupied the brain P2X7 channel with an ED50 of 0.3 mg/kg, corresponding to a mean plasma concentration of 42 ng/ml. JNJ-42253432 blocked the release of IL-1β induced by Bz-ATP in freely moving rat brain. At higher doses/exposure, JNJ-42253432 also increased serotonin levels in the rat brain, which is due to antagonism of the serotonin transporter (SERT) resulting in an ED50 of 10 mg/kg for SERT occupancy. JNJ-42253432 reduced electroencephalography spectral power in the α-1 band in a dose-dependent manner; the compound also attenuated amphetamine-induced hyperactivity. JNJ-42253432 significantly increased both overall social interaction and social preference, an effect that was independent of stress induced by foot-shock.
Overview

JNJ-42253432 is a novel compound classified as a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel implicated in various central nervous system (CNS) disorders. This compound has garnered attention due to its potential therapeutic applications in treating neuroinflammatory and neurodegenerative diseases, as well as mood disorders. The P2X7 receptor plays a significant role in the modulation of inflammatory responses in the brain, making it a critical target for drug development aimed at alleviating conditions such as depression and chronic pain.

Source and Classification

JNJ-42253432 was developed by Janssen Pharmaceuticals, part of Johnson & Johnson. It falls under the category of purinergic agents, specifically targeting the P2X7 receptor, which is expressed in microglia and other immune cells within the CNS. The pharmacological profile of JNJ-42253432 suggests that it may influence neuroinflammatory pathways and neuronal signaling, potentially leading to therapeutic benefits in conditions characterized by excessive inflammation or altered neurotransmission.

Synthesis Analysis

The synthesis of JNJ-42253432 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes the following methods:

  1. Starting Materials: The synthesis begins with specific precursors that are selected based on their ability to undergo further chemical transformations.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that form the core structure of the compound.
  3. Purification: After synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The technical details of the synthesis are crucial for reproducibility and scalability in pharmaceutical manufacturing.

Molecular Structure Analysis

The molecular structure of JNJ-42253432 can be described using its chemical formula and structural representation. The compound features a complex arrangement that includes:

  • Core Structure: A central heterocyclic ring system that contributes to its binding affinity for the P2X7 receptor.
  • Functional Groups: Various substituents that enhance its pharmacological properties, including solubility and receptor selectivity.

Data from molecular modeling studies indicate that JNJ-42253432 exhibits favorable interactions with the P2X7 receptor, suggesting a robust binding affinity.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing JNJ-42253432 include:

  1. Nucleophilic Substitution: This reaction type is essential for introducing functional groups that enhance receptor binding.
  2. Coupling Reactions: These reactions allow for the formation of complex structures by joining different molecular fragments.
  3. Deprotection Steps: Certain protective groups are used during synthesis to prevent unwanted reactions; these are removed at specific stages to yield the final product.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Mechanism of Action

The mechanism of action of JNJ-42253432 involves its selective antagonism of the P2X7 receptor. Upon administration, JNJ-42253432 binds to the receptor, preventing ATP from activating it. This blockade leads to several downstream effects:

  • Inhibition of Cytokine Release: By blocking P2X7 activation, JNJ-42253432 reduces the release of pro-inflammatory cytokines from activated microglia.
  • Neuroprotective Effects: The inhibition may protect neurons from excitotoxicity associated with excessive ATP signaling during neuroinflammatory states.

Data from preclinical studies indicate significant reductions in inflammatory markers when JNJ-42253432 is administered in models of CNS inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-42253432 are vital for understanding its behavior in biological systems:

  • Solubility: JNJ-42253432 exhibits good solubility in aqueous solutions, which is essential for bioavailability.
  • Stability: The compound shows stability under physiological conditions, ensuring effective action upon administration.
  • Lipophilicity: Data suggest an optimal balance between hydrophilicity and lipophilicity, allowing for effective blood-brain barrier penetration.

Analyses using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed insights into these properties.

Applications

JNJ-42253432 has potential applications in various scientific domains:

  1. Neuropsychiatric Disorders: Its role as a P2X7 antagonist positions it as a candidate for treating mood disorders such as depression and anxiety.
  2. Neuroinflammation Research: It serves as a tool compound for studying the effects of P2X7 modulation on neuroinflammation.
  3. Drug Development: Ongoing clinical trials aim to evaluate its efficacy and safety in human subjects with conditions related to CNS inflammation.
Introduction to P2X7 Receptor Pharmacology

Role of P2X7 in Central Nervous System (CNS) Physiology and Neuroinflammation

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on microglia within the CNS, with lower expression levels observed in astrocytes, oligodendrocytes, and certain neuronal populations [2] [8]. Unlike other purinergic receptors, P2X7R exhibits low affinity for ATP (requiring concentrations >100 μM for activation), rendering it functionally silent under normal physiological conditions [3] [9]. However, during cellular stress, injury, or inflammation, massive ATP release triggers P2X7R activation, initiating a cascade of pro-inflammatory events [6] [10]. This activation results in cation influx (Ca²⁺, Na⁺) and K⁺ efflux, leading to membrane depolarization and subsequent activation of the NLRP3 inflammasome – a multiprotein complex responsible for processing and releasing mature interleukin-1β (IL-1β) and IL-18 [8] [10]. These cytokines drive neuroinflammatory processes implicated in numerous CNS disorders [3] [6].

P2X7R activation also promotes the release of tumor necrosis factor-alpha (TNF-α), chemokines (e.g., CCL2), reactive oxygen species (ROS), and excitotoxic glutamate, amplifying neuroinflammatory cascades [6] [8]. Crucially, chronic neuroinflammation driven by sustained P2X7R activation disrupts neuronal function, synaptic plasticity, and neurotransmission, contributing to the pathophysiology of neuropsychiatric and neurodegenerative diseases [2] [9]. Genetic studies have linked polymorphisms in the P2RX7 gene (located on chromosome 12q24.31) to increased susceptibility to mood disorders, further underscoring its clinical relevance [2] [9].

ATP-Gated Purinergic Signaling and Glial Cell Modulation

Purinergic signaling is a fundamental mechanism of intercellular communication within the CNS. ATP acts as a crucial glial transmitter, released from astrocytes, microglia, and damaged neurons in response to various stimuli [3] [8]. Extracellular ATP concentrations, normally in the nanomolar range, surge dramatically (reaching hundreds of micromolar) under pathological conditions such as trauma, ischemia, chronic stress, or neurodegeneration [3] [6]. This ATP surge serves as a potent danger-associated molecular pattern (DAMP) [8] [10].

Activation of P2X7R on microglia – the resident immune cells of the CNS – transforms them into a reactive phenotype (often termed M1) [3] [8]. This transformation is characterized by:

  • Inflammasome Activation: P2X7R-mediated K⁺ efflux is a critical trigger for NLRP3 inflammasome assembly and caspase-1 activation, leading to the proteolytic cleavage and secretion of pro-inflammatory IL-1β and IL-18 [8] [10].
  • Release of Inflammatory Mediators: Activated microglia release TNF-α, IL-6, proteases, and ROS, contributing to neuronal damage and amplifying inflammatory signals [6] [8].
  • Modulation of Glutamate: P2X7R activation stimulates glutamate release from astrocytes, potentially leading to excitotoxicity [8].
  • Pore Formation: Prolonged ATP stimulation leads to the formation of a large non-selective pore, permitting the passage of molecules up to 900 Da, which can disrupt ionic homeostasis and contribute to cell death pathways (apoptosis, pyroptosis) [6] [8].

Rationale for Targeting P2X7 in Neuropsychiatric and Neuroinflammatory Disorders

The compelling link between neuroinflammation and disorders like major depressive disorder (MDD), anxiety, bipolar disorder, schizophrenia, Parkinson's disease (PD), and Alzheimer's disease (AD) provides a strong rationale for targeting P2X7R [2] [6] [9]. Key evidence supporting this approach includes:

  • Elevated Inflammatory Markers: Patients with depression and other neuropsychiatric disorders consistently show increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in plasma, cerebrospinal fluid (CSF), and post-mortem brain tissue [2] [7] [9].
  • Microglial Activation: PET imaging studies using translocator protein (TSPO) ligands reveal microglial activation in patients with mood disorders, correlating with symptom severity [9].
  • Genetic Associations: Specific gain-of-function single nucleotide polymorphisms (SNPs) in the P2RX7 gene (e.g., rs2230912) are associated with increased risk for depression and bipolar disorder and enhanced ATP-induced IL-1β release from monocytes [2] [9].
  • Preclinical Efficacy: P2X7 knockout mice display reduced depressive- and anxiety-like behaviors in various models (e.g., forced swim test, tail suspension test, sucrose preference test) and are resistant to stress-induced neuroinflammation [2] [9]. Pharmacological P2X7 antagonists demonstrate efficacy in rodent models of depression, anhedonia, mania, and neuropathic pain [5] [9].
  • Stress Response Link: Chronic stress, a major environmental risk factor for depression, induces ATP release, upregulates P2X7R expression in key brain regions (e.g., hippocampus, prefrontal cortex), and activates the NLRP3/IL-1β axis [2] [10]. Antagonizing P2X7R can block these stress-induced neuroinflammatory and behavioral consequences [5] [10].

Therefore, developing brain-penetrant P2X7 antagonists represents a promising therapeutic strategy aimed at disrupting the neuroinflammatory cascade at its source, offering potential benefits for patients with treatment-resistant neuropsychiatric conditions where conventional monoaminergic drugs fail [1] [5] [9].

Properties

CAS Number

1428327-35-8

Product Name

JNJ-42253432

IUPAC Name

2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide

Molecular Formula

C28H38N4O

Molecular Weight

446.639

InChI

InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33)

InChI Key

DIKKTLPJDURHSW-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1CCN(C)C2)NCC3(N4CCN(C5=CC=CC=C5)CC4)CCCCC3

Solubility

Soluble in DMSO

Synonyms

JNJ-42253432; JNJ 42253432; JNJ42253432.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.